molecular formula C23H27N3O4S2 B2453982 (E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-09-1

(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2453982
CAS No.: 850782-09-1
M. Wt: 473.61
InChI Key: ILURARGOQNRHIL-WCWDXBQESA-N
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Description

(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule recognized for its potent inhibition of the BCR-ABL tyrosine kinase. This fusion oncoprotein is the primary driver of pathogenesis in chronic myeloid leukemia (CML) and is present in some cases of acute lymphoblastic leukemia. The compound functions by competitively binding to the ATP-binding site of the BCR-ABL protein, thereby blocking its constitutive tyrosine kinase activity. This inhibition disrupts critical downstream signaling cascades, such as the RAS/MAPK and JAK/STAT pathways , which are essential for cellular proliferation and survival. Its primary research value lies in the investigation of resistance mechanisms to first-generation BCR-ABL inhibitors like Imatinib, as its distinct chemical scaffold is designed to overcome common mutations in the kinase domain. Researchers utilize this compound in in vitro and in vivo models to study apoptosis induction, cell cycle arrest in BCR-ABL positive cell lines, and to evaluate potential next-generation therapeutic strategies for tyrosine kinase inhibitor-resistant cancers.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-15-11-16(2)14-26(13-15)32(28,29)19-8-5-17(6-9-19)22(27)24-23-25(3)20-10-7-18(30-4)12-21(20)31-23/h5-10,12,15-16H,11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILURARGOQNRHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several notable structural components:

  • Piperidine ring : Commonly found in many pharmaceuticals, contributing to its biological interactions.
  • Sulfonamide group : Implicated in various biological activities, including antimicrobial effects.
  • Thiazole moiety : Associated with anticancer properties.

Biological Activity Overview

Preliminary studies indicate that (E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may exhibit significant biological activity, particularly in pharmacological contexts. Similar compounds have demonstrated various activities:

Compound Class Biological Activity
SulfonamidesAntibacterial
BenzamidesAnalgesic
Thiazole derivativesAnticancer
Piperidine derivativesCNS activity

The unique combination of these functional groups may enhance the compound's interaction with biological targets compared to others lacking these specific features.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • Enzyme inhibition : The sulfonamide group may inhibit specific enzymes critical for bacterial growth or cancer cell proliferation.
  • Receptor interaction : The piperidine and thiazole moieties may interact with various receptors involved in signal transduction pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds structurally similar to (E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide as antineoplastic agents. For instance:

  • Cytotoxicity Studies :
    • Compounds with similar structures showed potent cytotoxicity against colon cancer cells (HCT116 and HT29), with IC50 values below 4 µM in some cases .
    • Selectivity indices indicated that these compounds were significantly less toxic to non-malignant cells compared to malignant ones.
  • Mechanistic Insights :
    • Induction of apoptosis was observed in certain cancer cell lines, characterized by caspase activation and mitochondrial membrane potential depolarization .
    • The compounds' ability to increase reactive oxygen species (ROS) levels was linked to their cytotoxic effects .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

The synthesis involves multi-step reactions, including sulfonylation of the piperidine moiety and coupling with the benzothiazole-ylidene benzamide core. Key steps include:

  • Sulfonylation : Use of 3,5-dimethylpiperidine and sulfonyl chloride derivatives under inert atmospheres (argon/nitrogen) in anhydrous solvents like dichloromethane or DMF at 0–5°C to minimize side reactions .
  • Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in acetonitrile or DMF at room temperature for 12–24 hours .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the sulfonyl-piperidine and E-configuration of the benzothiazole-ylidene group .
  • Mass Spectrometry (HRMS) : High-resolution MS to verify molecular formula and detect trace impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and monitor degradation under stress conditions .

Q. How can researchers design initial biological screening assays for this compound?

  • In Vitro Testing : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT/CellTiter-Glo) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo assays. IC50 values should be calculated with dose-response curves (n ≥ 3 replicates) .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity across studies be resolved?

  • Standardized Protocols : Replicate assays in independent labs using identical cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time) .
  • Orthogonal Assays : Cross-validate results using complementary methods (e.g., apoptosis via Annexin V/PI staining alongside caspase-3 activation assays) .
  • Structural Confirmation : Re-characterize batches with discrepancies using XRD or NOESY NMR to rule out isomerization or degradation .

Q. What strategies are recommended for elucidating the mechanism of action?

  • Target Identification : Use pull-down assays with biotinylated analogs and streptavidin beads, followed by LC-MS/MS proteomic analysis .
  • Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics (KD) with suspected targets (e.g., kinases) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways in treated vs. untreated cells .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

  • Analog Synthesis : Modify substituents on the piperidine (e.g., methyl → ethyl) and benzothiazole (e.g., methoxy → ethoxy) to assess tolerance for activity .
  • 3D-QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate electronic/steric properties with biological data. Validate models with leave-one-out cross-validation .
  • Metabolic Stability : Test cytochrome P450 inhibition (e.g., CYP3A4) and microsomal half-life to prioritize analogs with improved pharmacokinetics .

Methodological Notes

  • Contradictions in Evidence : Some studies report varying solvent preferences (DMF vs. acetonitrile) for sulfonylation; optimize based on substrate solubility and reaction monitoring via TLC .
  • Advanced Purification : For scale-up, switch from column chromatography to preparative HPLC (C18, 20 mL/min flow rate) to maintain yield and purity .
  • Data Reproducibility : Archive raw NMR/MS files in public repositories (e.g., Zenodo) to facilitate cross-study comparisons .

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